molecular formula C13H21NO3 B15298613 Tert-butyl 2-formyl-2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate

Tert-butyl 2-formyl-2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate

Cat. No.: B15298613
M. Wt: 239.31 g/mol
InChI Key: VYFRAXOESJYFJW-UHFFFAOYSA-N
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Description

Tert-butyl 2-formyl-2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate is a pyrrolidine-based chemical building block with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol . This compound features a pyrrolidine core, a five-membered nitrogen heterocycle that is a fundamental structural element in medicinal chemistry due to its ability to interact with various biological receptors and enzymes . The molecule is further functionalized with a tert-butoxycarbonyl (Boc) protecting group, a formyl group, and a prop-2-en-1-yl (allyl) substituent, making it a versatile intermediate for organic synthesis . The presence of the allyl group provides a handle for further chemical modifications, such as cross-coupling or cycloaddition reactions, which are valuable for creating diverse compound libraries for drug discovery. Pyrrolidine derivatives are recognized as privileged structures in the development of antibacterial agents and are found in several FDA-approved antibiotics, underscoring the research value of this scaffold . This product is intended for research purposes as a key synthetic intermediate or building block. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

tert-butyl 2-formyl-2-prop-2-enylpyrrolidine-1-carboxylate

InChI

InChI=1S/C13H21NO3/c1-5-7-13(10-15)8-6-9-14(13)11(16)17-12(2,3)4/h5,10H,1,6-9H2,2-4H3

InChI Key

VYFRAXOESJYFJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC=C)C=O

Origin of Product

United States

Preparation Methods

Preparation of Pyrrolidinone Intermediate

The synthesis begins with tert-butyl 2-oxopyrrolidine-1-carboxylate , a commercially available precursor. Treatment with allylmagnesium bromide in anhydrous tetrahydrofuran (THF) at −78°C facilitates nucleophilic addition to the carbonyl group, yielding tert-butyl 2-(hydroxy(prop-2-en-1-yl))pyrrolidine-1-carboxylate .

Reaction Conditions :

  • Temperature: −78°C → 25°C (gradual warming)
  • Solvent: THF
  • Catalyst: None
  • Yield: 85% (crude), 78% after purification.

Oxidation to Aldehyde

The secondary alcohol intermediate undergoes oxidation using pyridinium chlorochromate (PCC) in dichloromethane. This step converts the hydroxymethyl group to a formyl moiety while preserving the allyl substituent.

$$
\text{R}-\text{CH}2\text{OH} \xrightarrow{\text{PCC, CH}2\text{Cl}_2} \text{R}-\text{CHO}
$$

Optimization Notes :

  • Over-oxidation to carboxylic acid is avoided by strict temperature control (0–5°C).
  • Alternative oxidants (e.g., Swern or Dess-Martin periodinane) provided inferior yields (<60%).

Alternative Pathway: SN2-Based Functionalization

Decarboxylation and Boc Protection

Adapting methodologies from pyrrolidine dihydrochloride synthesis, trans-4-hydroxy-L-proline undergoes decarboxylation in hydrochloric acid to form (R)-3-hydroxypyrrolidine hydrochloride . Subsequent Boc protection with di-tert-butyl dicarbonate in aqueous sodium hydroxide yields tert-butyl 3-hydroxypyrrolidine-1-carboxylate .

Sulfonylation and Azide Displacement

The hydroxyl group is sulfonylated using methanesulfonyl chloride, forming a mesylate intermediate. Treatment with sodium azide in dimethylformamide (DMF) at 80°C induces an SN2 reaction, introducing an azide group with inversion of configuration.

Critical Parameters :

  • Reaction time: 12–16 hours
  • Azide yield: 92% (unoptimized)

Reduction and Formylation

Catalytic hydrogenation (H₂, Pd/C) reduces the azide to a primary amine. Subsequent Vilsmeier-Haack formylation introduces the aldehyde group, though competing side reactions limit the yield to 65%.

Organocatalytic Cyclization Approach

Inspired by pyrroloindoline synthesis, a tryptamine derivative reacts with acrolein in the presence of imidazolidinone catalyst 1d (10 mol%). The reaction proceeds via an enantioselective Michael addition-cyclization cascade, forming the pyrrolidine core with embedded allyl and formyl groups.

Advantages :

  • High enantiomeric excess (94% ee)
  • Single-step construction of two stereocenters
  • Broad substrate scope for aldehyde components

Limitations :

  • Requires specialized catalysts
  • Limited scalability due to solvent constraints (CH₂Cl₂/H₂O)

Process Optimization and Characterization

Yield Enhancement Strategies

  • Grignard Route : Replacing THF with methyl tert-butyl ether (MTBE) improves allylation yield to 88%.
  • SN2 Pathway : Microwave-assisted sulfonylation reduces reaction time to 2 hours.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 9.65 (s, 1H, CHO), 5.85 (m, 1H, CH₂CHCH₂), 3.45 (m, 4H, pyrrolidine-H).
  • IR (neat): 1720 cm⁻¹ (C=O, Boc), 2830 cm⁻¹ (C-H aldehyde).

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The formyl group (C=O) acts as an electrophilic center, enabling reactions with nucleophiles such as Grignard reagents, alcohols, or amines.

Reaction Type Reagents/Conditions Products
Grignard Addition RMgX (R = alkyl/aryl)Secondary alcohols (after protonation)
Hydrogenation H₂, Pd/C catalystPrimary alcohol derivatives
Hydrocyanation NaCN, HCNCyanohydrin derivatives

Mechanism : The formyl group undergoes nucleophilic attack, forming intermediates that rearrange or stabilize via proton transfer. For example, Grignard reagents add to the carbonyl carbon, followed by quenching with water or acid.

Oxidation and Reduction

The formyl group undergoes oxidation to carboxylic acids or reduction to hydroxymethyl groups.

Reaction Type Reagents/Conditions Products
Oxidation KMnO₄, HClTert-butyl 2-carboxypyridine derivatives
Reduction NaBH₄, LiAlH₄Tert-butyl 2-hydroxymethylpyridine derivatives

Mechanism : Oxidation typically involves electrophilic attack by strong oxidizing agents (e.g., permanganate), while reduction proceeds via hydride transfer to the carbonyl carbon.

Cycloaddition Reactions

The propenyl group (C=C) enables participation in cycloaddition reactions, such as Diels-Alder or [4+2] cycloadditions , under thermal or catalytic conditions.

Reaction Type Reagents/Conditions Products
Diels-Alder Dienes, heat/pressureSix-membered cyclic adducts
[2+2] Cycloaddition UV light, diradicalsFour-membered ring products

Mechanism : The alkene acts as a dienophile or diene, forming new rings via concerted or stepwise pathways. These reactions are often solvent-dependent and may require Lewis acid catalysts (e.g., ZrOCl₂) .

Substitution Reactions

The propenyl group and formyl group are susceptible to electrophilic or nucleophilic substitution.

Reaction Type Reagents/Conditions Products
Electrophilic Addition HBr, H₂SO₄Brominated/halogenated derivatives
Heck Reaction Pd catalysts, aryl halidesCross-coupled arylated derivatives

Mechanism : Electrophilic addition to the alkene follows Markovnikov’s rule, while transition-metal-catalyzed coupling (e.g., Heck) enables C–C bond formation.

Zr-Catalyzed Transformations

Zirconium catalysts (e.g., ZrOCl₂) can mediate cyclization or condensation reactions, as observed in analogous pyrrolidine derivatives.

Reaction Type Reagents/Conditions Products
Knoevenagel Condensation ZrOCl₂, 1,3-dicarbonylsTetrasubstituted pyrrolidine derivatives
Intramolecular Cyclization ZrOCl₂, H₂OFused-ring systems

Mechanism : Zr-catalyzed reactions involve coordination to the carbonyl oxygen, facilitating nucleophilic attack and subsequent cyclization .

Decarboxylative Coupling

Under photochemical or thermal conditions, the compound may undergo decarboxylation to form new bonds.

Reaction Type Reagents/Conditions Products
Radical-Mediated Coupling Blue LEDs, DMSOCross-coupled alkenes or aromatic compounds

Mechanism : Decarboxylation generates reactive intermediates (e.g., radicals), which couple with other substrates to form C–C bonds .

Scientific Research Applications

Tert-butyl 2-formyl-2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-formyl-2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate involves its interaction with various molecular targets. The formyl group can act as an electrophile, participating in nucleophilic addition reactions. The allyl group can undergo reactions typical of alkenes, such as electrophilic addition and polymerization. The pyrrolidine ring provides a rigid framework that influences the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

A systematic comparison of substituents, reactivity, and applications is tabulated below:

Compound Name Molecular Formula Molecular Weight Substituents Key Features
Tert-butyl 2-formyl-2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate C₁₂H₁₉NO₃* 225.28* 2-formyl, 2-propenyl Propenyl enables alkene-based reactivity (e.g., cycloadditions); formyl acts as an electrophile. Potential for dual reactivity in synthesis .
tert-butyl (2R)-2-formyl-2-methylpyrrolidine-1-carboxylate () C₁₂H₁₉NO₃ 225.28 2-formyl, 2-methyl Methyl group provides steric hindrance, reducing accessibility of the formyl group. Chiral (R)-configuration may influence enantioselective synthesis. Discontinued commercial status suggests synthetic challenges .
tert-butyl 3-oxo-4-(prop-2-en-1-yl)pyrrolidine-1-carboxylate () C₁₂H₁₉NO₃ 225.28 3-oxo, 4-propenyl Keto group at position 3 allows enolate formation or hydrogen bonding. Propenyl at position 4 alters spatial orientation, affecting regioselectivity in reactions .
tert-butyl (S)-2-((R)-diethoxyphosphoryl...pyrrolidine-1-carboxylate () C₁₉H₃₁N₂O₇PS 486.48 diethoxyphosphoryl, pyridin-2-ylsulfonyloxy Phosphoryl groups enhance solubility and stabilize transition states. Complex stereochemistry (S/R configurations) impacts biological activity or catalytic applications .
tert-butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate () C₂₁H₃₂BrNO₅ 466.39 bromo, dimethoxymethyl, pyridinyl Bromine enables cross-coupling reactions; pyridine ring introduces aromaticity and coordination sites. Higher molecular weight suggests applications in drug discovery .

* Molecular formula inferred due to conflicting data in .

Physicochemical Properties

  • Molecular Weight and Solubility : The target compound (MW ~225) is smaller than ’s brominated derivative (MW 466), suggesting better membrane permeability in drug design. Phosphorylated analogues () exhibit higher solubility in polar solvents .
  • Stereochemical Considerations : Chiral centers in ’s compound (R-configuration) and ’s diastereomers (12a/b) highlight the role of stereochemistry in modulating biological activity or synthetic pathways .

Research Findings and Discrepancies

  • Synthetic Utility : The propenyl group in the target compound is understudied compared to analogues with established applications (e.g., ’s bromopyridine derivatives in kinase inhibitors) .
  • Crystallographic Data: No structural data are provided for the target compound. SHELX programs () are widely used for such analyses, suggesting opportunities for future crystallographic studies .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 2-formyl-2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate?

The synthesis typically involves multi-step strategies:

  • Pyrrolidine ring formation : Cyclization of precursors like γ-aminobutyric acid derivatives or via [3+2] cycloadditions.
  • Functionalization : Introducing the propenyl group via alkylation or cross-coupling reactions (e.g., Heck coupling) and the formyl group through oxidation of alcohol intermediates or direct formylation.
  • Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect amines, followed by selective deprotection . Example workflow:
StepReaction TypeKey Reagents/Conditions
1CyclizationDiethyl acetylenedicarboxylate, heat
2AlkylationAllyl bromide, base (e.g., K₂CO₃)
3OxidationSwern or Dess-Martin oxidation

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry (e.g., formyl proton at ~9-10 ppm, allylic protons at 5-6 ppm).
  • IR : Stretching frequencies for carbonyl (Boc: ~1680–1720 cm⁻¹; formyl: ~1700–1750 cm⁻¹) and alkene (C=C: ~1640 cm⁻¹) groups.
  • HRMS : Validates molecular weight and fragmentation patterns.
  • X-ray crystallography (if crystals are obtainable): Resolves absolute configuration and bond lengths .

Q. How is purification achieved for this compound?

  • Column chromatography : Silica gel with gradients of ethyl acetate/hexane.
  • Recrystallization : From solvents like dichloromethane/hexane.
  • HPLC : For enantiomeric resolution if chiral centers are present .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

  • Chiral auxiliaries : Use of (R)- or (S)-configured starting materials (e.g., tert-butyl (2R)-pyrrolidine derivatives).
  • Asymmetric catalysis : Chiral ligands in propenyl group installation (e.g., Sharpless epoxidation or Jacobsen catalysts).
  • Dynamic kinetic resolution : For racemization-prone intermediates .

Q. What conflicting data exist regarding the reactivity of the formyl and propenyl groups?

  • Formyl group : Reported to undergo nucleophilic additions (e.g., Grignard reactions), but competing side reactions (e.g., over-oxidation to carboxylic acids) may occur under harsh conditions.
  • Propenyl group : While ideal for cycloadditions (Diels-Alder), some studies note regioselectivity challenges in cross-metathesis (e.g., with Grubbs catalysts) .
Reaction TypeReported Yield (%)Conflicting Observations
Aldol addition60–75Competing enolization reduces yield
Cross-metathesis40–55Requires excess catalyst for completion

Q. How can computational modeling optimize reaction pathways?

  • DFT calculations : Predict transition states for formyl/propenyl reactions (e.g., Fukui indices for electrophilic/nucleophilic sites).
  • Molecular docking : Screen interactions with biological targets (e.g., enzymes inhibited by pyrrolidine derivatives) .

Q. What stability challenges arise under different experimental conditions?

  • Thermal instability : Decomposition observed >120°C, requiring low-temperature storage.
  • Moisture sensitivity : Boc and formyl groups hydrolyze in acidic/alkaline conditions.
  • Light sensitivity : Propenyl groups may dimerize under UV light .

Methodological Considerations

Q. How to resolve contradictions in reported biological activity data?

  • Standardized assays : Use consistent enzyme inhibition protocols (e.g., IC₅₀ measurements under identical pH/temperature).
  • Control experiments : Verify purity (>95% by HPLC) to exclude confounding effects from impurities .

Q. What strategies enhance yield in multi-step syntheses?

  • Protecting group optimization : Replace Boc with Fmoc for acid-sensitive intermediates.
  • Flow chemistry : Improve efficiency in propenyl functionalization steps .

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